Bimatoprost D5

Description

BenchChem offers high-quality Bimatoprost D5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bimatoprost D5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C₂₅H₃₂D₅NO₄ |

|---|---|

Molecular Weight |

420.6 |

Synonyms |

(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-N-(ethyl-d5)-5-heptenamide; AGN-192024-d5; Lumigan-d5; Prostamide-d5; |

Origin of Product |

United States |

Foundational & Exploratory

What is Bimatoprost D5 and its chemical structure

Executive Summary

This technical guide details the chemical identity, structural properties, and bioanalytical applications of Bimatoprost D5 , a stable isotope-labeled analog of the prostaglandin prostamide Bimatoprost.

Bimatoprost D5 serves as the critical Internal Standard (IS) in regulated bioanalysis (GLP/GCP), specifically for the quantification of Bimatoprost in ocular fluids (aqueous humor), plasma, and cosmetic formulations via LC-MS/MS. Its primary function is to normalize variability arising from extraction recovery, matrix effects, and ionization efficiency.

Chemical Identity & Structural Analysis

Bimatoprost D5 is chemically identical to Bimatoprost (Lumigan®/Latisse®) with the exception of five hydrogen atoms replaced by deuterium (

Physicochemical Properties

| Property | Bimatoprost (Parent) | Bimatoprost D5 (Internal Standard) |

| CAS Number | 155206-00-1 | 1189686-90-5 (Generic/Analogous) |

| Molecular Formula | ||

| Molecular Weight | 415.57 g/mol | 420.60 g/mol |

| Isotopic Shift | N/A | +5.03 Da |

| Solubility | DMSO, Methanol, Ethanol | DMSO, Methanol, Ethanol |

| Appearance | White to off-white crystalline powder | White to off-white solid |

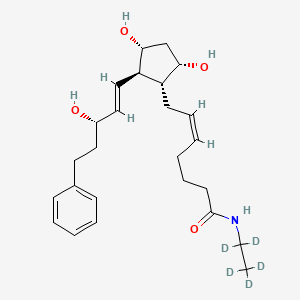

Structural Visualization

The deuterium labeling typically occurs on the phenyl ring (phenyl-

The diagram below illustrates the chemical structure and the isotopic substitution logic.

Figure 1: Structural relationship between Bimatoprost and its deuterated analog.

Bioanalytical Application: LC-MS/MS Protocol

The following protocol is designed for high-sensitivity quantification (LLOQ ~0.05 ng/mL) in complex matrices. It relies on Isotope Dilution Mass Spectrometry (IDMS) .

The Role of the Internal Standard

In electrospray ionization (ESI), matrix components (phospholipids, salts) often suppress ionization. Bimatoprost D5 co-elutes with the analyte, experiencing the exact same suppression and extraction losses.

-

Correction Mechanism: The ratio of Analyte Area / IS Area is used for quantification, mathematically canceling out the variability.

Experimental Workflow

A. Sample Preparation (Liquid-Liquid Extraction - LLE)

-

Aliquot: Transfer 100 µL of biological sample (Plasma/Aqueous Humor) to a borosilicate glass tube.

-

Spike IS: Add 10 µL of Bimatoprost D5 working solution (e.g., 100 ng/mL in methanol). Vortex.

-

Acidification: Add 10 µL of 0.1% Formic Acid (to protonate the acid/amide for better organic solubility).

-

Extraction: Add 1.0 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

-

Agitation: Vortex for 5 mins; Centrifuge at 3000 x g for 5 mins.

-

Concentration: Transfer the supernatant (organic layer) to a clean tube. Evaporate to dryness under

stream at 40°C. -

Reconstitution: Dissolve residue in 100 µL Mobile Phase (50:50 MeOH:Water).

B. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Acetate).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 30% B to 95% B over 4 minutes.

-

Ionization: ESI Positive Mode (

).

Mass Transitions (MRM)

The quantification utilizes the loss of three water molecules (

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Bimatoprost | 416.5 ( | 362.3 ( | ~20-25 |

| Bimatoprost D5 | 421.5 ( | 367.3 ( | ~20-25 |

Note: The +5 Da shift is retained in the fragment (367 vs 362), confirming the label is located on a stable portion of the molecule (Phenyl ring) that is not lost during the neutral loss of water.

Self-Validating Workflow Diagram

The following logic flow ensures the integrity of the analytical run.

Figure 2: Bioanalytical workflow with integrated Quality Control logic.

References

-

Cohen, L. B., et al. (2016). Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract.[1] British Journal of Ophthalmology. (Provides validated MRM transitions for Bimatoprost and Bimatoprost-d5).

-

Pichini, S., et al. (2016).[2][3] High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. MDPI Cosmetics.

-

National Center for Biotechnology Information (2023).

-

Cayman Chemical.Bimatoprost-d5 Product Information.

Sources

An In-Depth Technical Guide to the Isotopic Labeling Stability of Bimatoprost-D5

Abstract

Bimatoprost-D5, the deuterated analog of the synthetic prostamide Bimatoprost, is a critical tool in pharmacokinetic and bioanalytical studies, primarily serving as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] The integrity of quantitative data derived from these assays is fundamentally dependent on the chemical and isotopic stability of the internal standard. This guide provides a comprehensive technical overview of the factors influencing the stability of Bimatoprost-D5, detailed protocols for its stability assessment, and best practices for its use in a research and drug development setting. We will explore the core principles of isotopic stability, potential degradation pathways, and the regulatory expectations that govern the validation of such critical reagents.

Introduction: The Critical Role of a Stable Internal Standard

Bimatoprost is a prostaglandin F2α analog widely used for reducing intraocular pressure in glaucoma patients and for eyelash enhancement.[3][4] In quantitative bioanalysis, where precise measurement of a drug's concentration in a biological matrix is paramount, a stable isotope-labeled (SIL) internal standard is the gold standard.[5][6] Bimatoprost-D5 is designed to co-elute with and have nearly identical ionization efficiency to the unlabeled Bimatoprost, thereby correcting for variability during sample extraction, processing, and analysis.[7]

However, this corrective power is predicated on an unwavering assumption: that the internal standard itself is stable and does not degrade or exchange its isotopic labels with the surrounding matrix.[8][9] Any loss of deuterium (D) atoms or chemical degradation of the Bimatoprost-D5 molecule can lead to inaccurate quantification, compromising the integrity of clinical and non-clinical study data.[10] This guide addresses the critical need to verify and ensure the stability of Bimatoprost-D5.

Understanding Bimatoprost-D5: Structure and Labeling

Bimatoprost is a synthetic prostamide with the chemical formula C₂₅H₃₇NO₄.[11] The "D5" designation in Bimatoprost-D5 indicates that five hydrogen (H) atoms in the molecule have been replaced with their heavier, stable isotope, deuterium. While the exact position can vary by manufacturer, the deuterium labels are typically placed on the ethyl group of the amide chain, a region not expected to participate in enzymatic reactions or facile chemical exchange.

Key Principle: The stability of a deuterated standard is critically dependent on the location of the labels. Deuterium atoms on heteroatoms (like -OH or -NH) are readily exchangeable with protons from the solvent.[9][12] Therefore, labels on a stable, saturated alkyl chain, as is common for Bimatoprost-D5, are intentionally chosen to minimize the risk of H/D back-exchange.[13]

Mechanisms of Instability: A Two-Fold Challenge

The stability of Bimatoprost-D5 must be considered from two perspectives:

-

Chemical Stability: The integrity of the core Bimatoprost molecular structure.

-

Isotopic Stability: The retention of all five deuterium labels at their designated positions.

Chemical Degradation Pathways

As a prostaglandin F2α analog, Bimatoprost is susceptible to degradation under certain conditions.[14] Forced degradation studies, which intentionally expose the drug to harsh conditions, are essential to identify potential degradants and establish the stability-indicating nature of an analytical method.[15][16]

-

Hydrolysis: The ester and amide functional groups in Bimatoprost can be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Oxidation: The molecule may be sensitive to oxidative stress, for instance, in the presence of peroxides.

-

Thermal and Photolytic Stress: Exposure to high temperatures and UV light can also induce degradation.[17][18] Studies have shown that Bimatoprost is relatively stable under thermal stress compared to other prostaglandin analogs like Latanoprost.[19][20]

Isotopic (H/D) Back-Exchange

Isotopic back-exchange is the process where a deuterium atom on the SIL-IS is replaced by a proton from the solvent or matrix.[21] While the C-D bond is generally stable, extreme pH conditions can catalyze this exchange.[22] The minimum rate of exchange for amide hydrogens typically occurs at a pH of approximately 2.6.[23] For Bimatoprost-D5, the risk is low due to the placement of labels on a non-activated alkyl chain, but it is a parameter that must be rigorously tested during method validation.[9]

Regulatory Framework: FDA Guidance on Internal Standard Stability

Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidance on bioanalytical method validation.[24] The guidance emphasizes that the stability of the analyte and the internal standard in the biological matrix is a critical component of validation.[25][26][27] This includes assessing stability under various conditions that samples may encounter, from collection to final analysis.

Core FDA Expectations:

-

Stock Solution Stability: The stability of the Bimatoprost-D5 stock solution must be established.[28]

-

Freeze-Thaw Stability: Assess stability after multiple cycles of freezing and thawing.

-

Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the duration of sample preparation.

-

Long-Term Stability: Confirm stability for the expected storage duration of study samples, typically at -20°C or -80°C.[1][2]

Experimental Design for Stability Verification

A robust stability assessment program is essential. The following protocols outline a self-validating system for testing Bimatoprost-D5 stability.

Analytical Technique: LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the definitive technique for this analysis.[3][29] It allows for the simultaneous monitoring of Bimatoprost, Bimatoprost-D5, and potential isotopologues (e.g., D4, D3) or degradation products.[30][31]

| Parameter | Typical Value | Rationale |

| Column | C18 Reverse Phase | Provides good retention and separation for prostaglandin analogs.[32] |

| Mobile Phase | Acetonitrile/Water with Formic Acid or Ammonium Acetate | Ensures good peak shape and ionization efficiency.[3] |

| Ionization | Positive Electrospray Ionization (ESI+) | Bimatoprost and its analog ionize efficiently in positive mode.[29] |

| MRM Transitions | Bimatoprost: Q1/Q3; Bimatoprost-D5: Q1/Q3 (+5 Da) | Specific mass transitions provide selectivity and quantitative accuracy. |

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and assess isotopic stability under chemical stress.

Methodology:

-

Prepare Solutions: Prepare solutions of Bimatoprost-D5 (e.g., 1 µg/mL) in various stress media.

-

Apply Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 6, 12, and 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 6, 12, and 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 2, 6, 12, and 24 hours.

-

Thermal: 80°C (in solution) for 24 hours.

-

Photolytic: Expose to UV light (ICH Q1B conditions) for 24 hours.

-

-

Neutralization & Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute into the initial mobile phase.

-

LC-MS/MS Analysis: Analyze the samples. Monitor for the appearance of new peaks (degradants) and, critically, for any signal at the mass transitions corresponding to Bimatoprost-D4, -D3, etc., which would indicate isotopic exchange.

-

Data Interpretation: The goal is to achieve 5-20% degradation of the parent molecule to ensure the stress was adequate but not excessive.[15][33]

Protocol 2: Stability in Biological Matrix (Human Plasma)

Objective: To evaluate the chemical and isotopic stability of Bimatoprost-D5 under conditions simulating sample storage and analysis.

Methodology:

-

Spike Matrix: Spike blank human plasma with Bimatoprost-D5 at low and high concentrations relevant to the intended assay range.

-

Short-Term (Bench-Top) Stability:

-

Leave spiked plasma samples at room temperature for 0, 4, 8, and 24 hours.

-

At each time point, process the samples (e.g., via protein precipitation or liquid-liquid extraction) and analyze by LC-MS/MS.

-

-

Freeze-Thaw Stability:

-

Subject spiked plasma samples to three freeze-thaw cycles (-80°C to room temperature).

-

After the final thaw, process and analyze the samples.

-

-

Long-Term Stability:

-

Store spiked plasma samples at -80°C.

-

Analyze aliquots at Day 0, 1 month, 3 months, and 6 months.

-

-

Data Analysis: Compare the analytical response of the stability samples to freshly prepared samples (T=0). The mean concentration should be within ±15% of the nominal concentration. Monitor for any evidence of isotopic exchange.

Visualization of Workflows and Concepts

Diagram 1: Stability Assessment Workflow

This diagram illustrates the comprehensive workflow for validating the stability of Bimatoprost-D5.

Caption: Workflow for Bimatoprost-D5 stability assessment.

Diagram 2: Factors Influencing Stability

This diagram outlines the key factors that can impact the stability of a deuterated internal standard.

Caption: Key factors influencing Bimatoprost-D5 stability.

Conclusion and Best Practices

The reliability of Bimatoprost-D5 as an internal standard is not a given; it must be empirically proven through rigorous validation. While the deuterium labels are strategically placed on a stable part of the molecule, a comprehensive stability assessment under conditions that reflect real-world sample handling is non-negotiable.

Key Takeaways for Researchers:

-

Always Validate: Never assume the stability of a new lot of Bimatoprost-D5 or its stability in a new matrix or method.

-

Monitor Isotopologues: During analysis, specifically monitor for the mass transitions of lower deuterated forms (D4, D3) to proactively detect any isotopic exchange.

-

Consult Regulatory Guidance: Adhere to FDA or other relevant regulatory guidelines for bioanalytical method validation to ensure data integrity and compliance.[24][26]

-

Proper Storage: Store Bimatoprost-D5 stock solutions as recommended by the supplier, typically at -20°C or -80°C, protected from light, and in tightly sealed vials to prevent evaporation.[1][11]

By following the principles and protocols outlined in this guide, researchers can ensure the isotopic and chemical integrity of Bimatoprost-D5, leading to accurate, reproducible, and reliable bioanalytical data that can be trusted to support critical drug development decisions.

References

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. (2023).

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter

- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.

- Guidance for Industry: Bioanalytical Method Validation. U.S.

- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S.

- FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. (2018).

- High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums.

- COA of Bimatoprost | Certific

- Bioanalytical Method Validation Guidance for Industry. U.S.

- Bimatoprost-d5 (AGN 192024 d5). MedchemExpress.com.

- Bioanalytical Method Validation. U.S.

- High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. MDPI. (2016).

- 15-Keto Bim

- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. (2017).

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. (2005).

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. Mary Ann Liebert, Inc., publishers.

- Bim

- Isotopic Purity Using LC-MS.

-

022184Orig1s000. accessdata.fda.gov. (2010). [Link]

- Designing Stable Isotope Labeled Internal Standards. Acanthus Research. (2022).

- Ocular pharmacokinetics of bimatoprost formulated in DuraSite compared to bimatoprost 0.03% ophthalmic solution in pigmented. Dove Medical Press.

- Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use. Journal of Ocular Pharmacology and Therapeutics. (2010).

- Deuterated Standards for LC-MS Analysis.

- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.

- HOW TO APPROACH A FORCED DEGRAD

- Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL). PMC. (2019).

- Prostaglandin F2 alpha – Knowledge and References. Taylor & Francis.

- Forced Degrad

- Public Assessment Report Scientific discussion Bimatoprost Idifarma 0.3 mg/ml, eye drops, solution (bimatoprost).

- Prostaglandin F2 alpha. Wikipedia.

- Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods. PubMed. (2023).

- Comparative study of the stability of bimatoprost 0.

- Comparative Study of the Stability of Bimatoprost and L

- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022).

- Utilizing UPLC/MS for Conducting Forced Degradation Studies.

- Lack of prostaglandin F2 alpha metabolism by human ocular tissues. IOVS.

- Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec. (2025).

- Hydrogen–deuterium exchange. Wikipedia.

- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.

- Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems.

- Hydrogen Deuterium Exchange and other Mass Spectrometry-based Approaches for Epitope Mapping. PMC.

- Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. PMC.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. scispace.com [scispace.com]

- 11. abmole.com [abmole.com]

- 12. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. scispace.com [scispace.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative study of the stability of bimatoprost 0.03% and latanoprost 0.005%: A patient-use study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparative Study of the Stability of Bimatoprost and Latanoprost [medscape.com]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Hydrogen Deuterium Exchange and other Mass Spectrometry-based Approaches for Epitope Mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bioanalysis-zone.com [bioanalysis-zone.com]

- 25. moh.gov.bw [moh.gov.bw]

- 26. fda.gov [fda.gov]

- 27. fda.gov [fda.gov]

- 28. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 29. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums | MDPI [mdpi.com]

- 30. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. resolvemass.ca [resolvemass.ca]

- 32. dovepress.com [dovepress.com]

- 33. sgs.com [sgs.com]

Bimatoprost vs. Bimatoprost-d5: A Technical Guide on Mechanistic & Bioanalytical Distinctions

Executive Summary

This guide dissects the functional and physicochemical divergence between Bimatoprost (the therapeutic prostamide) and Bimatoprost-d5 (its deuterated isotopolog). While Bimatoprost serves as a first-line ocular hypotensive agent, Bimatoprost-d5 is predominantly utilized as an Internal Standard (IS) in mass spectrometry.

This analysis moves beyond basic definitions to explore the "Prostamide vs. Prodrug" mechanistic controversy, the Kinetic Isotope Effect (KIE) , and the bioanalytical mechanism by which Bimatoprost-d5 corrects for ionization suppression in LC-MS/MS workflows.

Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the substitution of five protium (

Comparative Physicochemical Profile

| Feature | Bimatoprost (Unlabeled) | Bimatoprost-d5 (Deuterated) |

| Molecular Formula | ||

| Molecular Weight | 415.57 g/mol | ~420.60 g/mol (+5 Da) |

| Bond Energy (C-X) | C-H bond is weaker (~413 kJ/mol) | C-D bond is stronger (~441 kJ/mol) |

| Lipophilicity (LogP) | ~2.5 (High corneal penetration) | ~2.48 (Negligible shift, functionally identical) |

| Primary Utility | Therapeutic (Glaucoma, Hypotrichosis) | Bioanalytical (Internal Standard for LC-MS) |

The Deuterium Stability Advantage

The Carbon-Deuterium (C-D) bond has a lower Zero Point Energy (ZPE) than the C-H bond.[] This makes the C-D bond shorter and more resistant to homolytic cleavage. In a bioanalytical context, this ensures that Bimatoprost-d5 does not degrade or exchange protons during aggressive extraction protocols, maintaining its integrity as a quantitative reference.

Pharmacological Mechanism: The "Prostamide" Controversy

To understand the utility of Bimatoprost-d5 as a tracer, one must first master the mechanism of the parent drug. Bimatoprost is unique among prostaglandin analogs (PGAs) because it is an amide , not an ester.

Dual-Pathway Hypothesis

There is an ongoing debate regarding whether Bimatoprost acts directly or as a prodrug.

-

The Prodrug Theory: Bimatoprost is hydrolyzed by corneal amidases into Bimatoprost Acid (17-phenyl-trinor PGF2

), which then activates the FP Receptor . -

The Prostamide Theory: Bimatoprost remains intact and activates a distinct, pharmacologically unique Prostamide Receptor (heterodimer of FP and wild-type receptor variants).

Note: Bimatoprost-d5 is theoretically bio-equivalent in receptor binding assays (Kd values remain similar), making it an ideal radioligand surrogate if tritiated, or a mass-tag tracer.

Visualization: Signal Transduction Pathways

Figure 1: The dual mechanistic pathways of Bimatoprost. Bimatoprost-d5 follows these identical pathways but is distinguishable by mass.

Bioanalytical Mechanism: Bimatoprost-d5 as an Internal Standard

In drug development, quantifying low-abundance ocular drugs is difficult due to the complex matrix of the aqueous humor and potential ionization suppression. This is where Bimatoprost-d5 is critical.

Mechanism of Error Correction

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), "Matrix Effects" occur when co-eluting compounds (phospholipids, salts) suppress the ionization of the target drug.

-

Without IS: If matrix suppresses Bimatoprost signal by 30%, the calculated concentration is 30% lower than reality.

-

With Bimatoprost-d5: Since D5 co-elutes with Bimatoprost (chemically identical retention time) and experiences the exact same suppression (30%), the Ratio of Area (Drug/IS) remains constant.

Visualization: LC-MS/MS Workflow with D5 Correction

Figure 2: The self-validating workflow using Bimatoprost-d5 to normalize extraction recovery and ionization efficiency.

Experimental Protocols

Protocol A: Receptor Binding Affinity (Competition Assay)

Purpose: To verify that deuteration does not alter pharmacodynamics (validating D5 as a tracer).

-

Preparation: Harvest HEK-293 cells stably expressing the human FP receptor. Prepare membrane homogenates.

-

Ligand: Use

-Prostaglandin F2 -

Competition:

-

Arm A: Incubate with increasing concentrations (

to -

Arm B: Incubate with increasing concentrations of Bimatoprost-d5.

-

-

Incubation: 60 minutes at 25°C in buffer (10 mM MES, pH 6.0).

-

Termination: Rapid filtration through GF/B glass fiber filters. Count radioactivity via liquid scintillation.

-

Analysis: Plot % Bound vs. Log[Concentration].

-

Success Criterion: The

and

-

Protocol B: LC-MS/MS Quantification (The Industry Standard)

Purpose: Quantifying Bimatoprost in ocular tissue using D5.

-

Stock Preparation:

-

Bimatoprost Stock: 1 mg/mL in Methanol.

-

IS Stock (Bimatoprost-d5): 100

g/mL in Methanol.

-

-

Sample Extraction:

-

Aliquot 50

L of Aqueous Humor. -

CRITICAL STEP: Add 10

L of Bimatoprost-d5 working solution (final conc 10 ng/mL). Vortex immediately. -

Precipitate proteins with 200

L Acetonitrile (0.1% Formic Acid). Centrifuge at 14,000 rpm for 10 min.

-

-

LC Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7

m). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 4 minutes.

-

-

MS/MS Transitions (MRM Mode):

| Analyte | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Bimatoprost | Positive ( | 416.3 ( | 362.3 ( | ~25 |

| Bimatoprost-d5 | Positive ( | 421.3 ( | 367.3 (Mass Shift +5) | ~25 |

Note: The shift of +5 in the product ion confirms the deuterium label is located on the stable core of the molecule (usually the phenyl ring or upper chain) and is not lost during fragmentation.

References

-

Woodward, D. F., et al. (2008). "The inflow and outflow of anti-glaucoma drugs." Trends in Pharmacological Sciences.

-

FDA Access Data. (2001). "Lumigan (Bimatoprost) Ophthalmic Solution Pharmacology Review." Center for Drug Evaluation and Research.

-

Cayman Chemical. (2023). "Bimatoprost-d5 Product Information & Mass Spectrometry Data."

-

Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry.

-

Van der Greet, R. (2016). "Validation of an LC-MS/MS method for the quantification of bimatoprost in pharmaceutical formulations." Journal of Pharmaceutical Analysis.

Sources

Bimatoprost D5: The Gold Standard Tracer for Ocular and Systemic DMPK Profiling

Topic: Bimatoprost D5 as a Tracer in Drug Metabolism Studies Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise realm of ophthalmic drug development, distinguishing between a prodrug and its active metabolite is critical. Bimatoprost, a synthetic prostamide analog used for glaucoma (Lumigan®) and hypotrichosis (Latisse®), presents a unique bioanalytical challenge: it is an amide prodrug that hydrolyzes to the biologically active bimatoprost free acid.

Bimatoprost D5 (AGN 192024-d5) serves as the definitive stable isotope-labeled (SIL) internal standard for this purpose. By incorporating five deuterium atoms on the N-ethyl amide chain, this tracer allows for the absolute quantitation of the parent molecule in complex matrices (aqueous humor, plasma, iris-ciliary body) while correcting for the significant matrix effects inherent in ocular tissues. This guide details the mechanistic rationale, validated LC-MS/MS protocols, and metabolic considerations for deploying Bimatoprost D5 in Drug Metabolism and Pharmacokinetics (DMPK) studies.

Chemical Identity & Isotopic Architecture

To utilize Bimatoprost D5 effectively, one must understand its structural divergence from the endogenous "light" compound.

-

Compound Name: Bimatoprost-d5 (N-ethyl-d5)

-

Chemical Structure: The deuterium label is located exclusively on the N-ethyl side chain of the amide functionality.

-

Molecular Formula:

-

Molecular Weight: 420.61 g/mol (vs. 415.58 g/mol for native)

-

Key Property: The label is positioned on the leaving group relative to the hydrolysis pathway.

Mechanistic Implication

Because the D5 label is on the ethyl-amide chain, Bimatoprost D5 tracks the parent drug only. Upon hydrolysis by corneal or plasma esterases/amidases, the N-ethyl-d5 group is cleaved, yielding unlabeled bimatoprost free acid. Therefore, Bimatoprost D5 is a specific tracer for the metabolic stability and clearance of the prodrug, but it cannot trace the formation of the acid metabolite.

Methodology: High-Sensitivity LC-MS/MS Quantitation[1]

The primary application of Bimatoprost D5 is as an Internal Standard (IS) to normalize ionization variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mass Spectrometry Transitions (MRM)

Bimatoprost ionizes efficiently in positive electrospray ionization (ESI+) mode. The fragmentation pattern typically involves the neutral loss of water molecules from the cyclopentane ring and side chain.

| Analyte | Precursor Ion ( | Product Ion ( | Fragmentation Logic |

| Bimatoprost (Native) | 416.5 | 362.3 | Loss of |

| Bimatoprost D5 (IS) | 421.5 | 367.3 | Loss of |

Note: The mass shift of +5 Da is preserved in the product ion (367.3 - 362.3 = 5). This confirms that the N-ethyl-d5 amide bond remains intact during the primary fragmentation event, ensuring high specificity.

Sample Preparation Protocol (Plasma & Aqueous Humor)

Ocular fluids are scarce (often <100 µL from rabbits/humans). A Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to maximize sensitivity and minimize phospholipid suppression.

Step-by-Step Protocol:

-

Aliquot: Transfer 50–100 µL of sample (Plasma or Aqueous Humor) into a 1.5 mL Eppendorf tube.

-

IS Spiking: Add 10 µL of Bimatoprost D5 working solution (e.g., 100 ng/mL in 50% Methanol). Vortex for 10 sec.

-

Expert Insight: Spiking before extraction compensates for recovery losses.

-

-

Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

-

Rationale: MTBE provides a clean extract for prostaglandins, leaving behind polar salts and proteins.

-

-

Agitation: Vortex vigorously for 5 minutes or shake for 10 minutes.

-

Phase Separation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

-

Drying: Evaporate to dryness under a gentle stream of Nitrogen (

) at 35°C. -

Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 1:1 Acetonitrile:Water + 0.1% Formic Acid).

Chromatographic Separation

-

Column: C18 or Biphenyl phase (e.g., Kinetex Biphenyl, 2.1 x 50 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Acetate for negative mode).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 30% B to 95% B over 3-5 minutes.

-

Retention Time: Bimatoprost typically elutes slightly after the acid metabolite due to the amide's lower polarity. The D5 variant will co-elute with the native parent (or elute slightly earlier due to the deuterium isotope effect, usually negligible on C18).

Metabolic Profiling & Pathway Visualization

Understanding the fate of the tracer is vital for interpreting DMPK data. Bimatoprost is a "Prostamide" that mimics Prostaglandin F2

The "Disappearing Tracer" Concept

In metabolic stability assays (microsomes or ocular tissue homogenates), Bimatoprost D5 is used to determine the intrinsic clearance (

-

Assay: Incubate Bimatoprost (Native) + Microsomes.

-

Quantitation: Spike Bimatoprost D5 into aliquots at

min to quantify remaining Parent. -

Blind Spot: You cannot use Bimatoprost D5 to quantify the formation of Bimatoprost Acid, because the acid generated from the D5-parent loses its label. You must use Bimatoprost Acid-d4 or Latanoprost Acid-d4 as the IS for the metabolite.

Pathway Diagram

The following diagram illustrates the metabolic fate of the tracer and the analytical strategy.

Caption: Metabolic hydrolysis of Bimatoprost D5 results in the loss of the deuterium label, necessitating distinct internal standards for parent vs. metabolite quantitation.

Experimental Data Presentation

When reporting Bimatoprost D5 data in technical reports, structure your validation data as follows to ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines).

Table 1: Typical Validation Parameters for Bimatoprost in Plasma

| Parameter | Acceptance Criteria | Typical Performance (with D5 IS) |

| Linearity ( | ||

| LLOQ | Precision | 0.5 pg/mL (High Sensitivity) |

| Recovery | Consistent | |

| Matrix Effect | ||

| IS Interference |

Scientific Integrity & Troubleshooting (E-E-A-T)

Deuterium Isotope Effect

While rare in LC retention on C18, deuterium labels can sometimes cause a slight shift in retention time (

-

Observation: Bimatoprost D5 may elute 0.05–0.1 min earlier than native Bimatoprost.

-

Solution: Ensure the integration window in your MS software (e.g., Analyst, MassLynx) is wide enough to capture both, or set individual retention windows. Do not force them to be identical if physical separation occurs.

Cross-Talk and Purity

Commercial Bimatoprost D5 is typically

-

Test: Inject a high concentration of Bimatoprost D5 (only) and monitor the Native transition (416->362).

-

Acceptance: The response in the native channel should be

of the LLOQ response. If high, the standard is impure or the concentration is too high, causing detector saturation/crosstalk.

Trans-esterification

In the presence of Methanol and high acid/heat, Bimatoprost (amide) is relatively stable, but Bimatoprost Acid can form methyl esters.

-

Protocol Check: Avoid using acidified methanol for reconstitution if you are also monitoring the Acid metabolite. Use Acetonitrile/Water to prevent artifact formation.

References

-

FDA Center for Drug Evaluation and Research. (2008). Medical Review: Latisse (Bimatoprost Ophthalmic Solution) NDA 22-369.[3] U.S. Food and Drug Administration. [Link]

-

Attar, M., et al. (2012). Ocular pharmacokinetics of bimatoprost formulated in DuraSite compared to bimatoprost 0.03% ophthalmic solution in pigmented rabbits. Clinical Ophthalmology (Dove Medical Press). [Link]

-

SCIEX. (2021). A sensitive method for the quantitation of bimatoprost in human plasma.[4] SCIEX Technical Notes.[4] [Link]

-

Saffie-Siebert, S., et al. (2019). Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract.[5] Acta Ophthalmologica. [Link]

-

Pla-Tolós, J., et al. (2016). High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. Cosmetics (MDPI). [Link]

Sources

Technical Guide: Solubility & Handling of Bimatoprost D5 for Bioanalytical Applications

Topic: Solubility of Bimatoprost D5 in Common Lab Solvents Type: In-Depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary & Physicochemical Context

Bimatoprost D5 (17-phenyl trinor Prostaglandin F2α ethyl amide-d5) is the deuterated analog of Bimatoprost, a synthetic prostamide used clinically for glaucoma and ocular hypertension.[1] In research and drug development, Bimatoprost D5 serves a critical role as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Bimatoprost via LC-MS/MS.

The solubility profile of Bimatoprost D5 closely mirrors its non-deuterated parent compound. Structurally, it possesses a lipophilic pentyl chain and a phenyl ring, balanced by hydrophilic hydroxyl groups and an amide moiety. This amphiphilic nature dictates its high solubility in polar organic solvents and limited solubility in aqueous buffers.

Key Physicochemical Parameters:

-

Molecular Formula:

[2] -

Molecular Weight: ~420.6 g/mol (varies slightly by isotopic enrichment)

-

Lipophilicity: Moderate to High (LogP ~2.5 - 3.0 for parent)

-

Primary Application: Correction for matrix effects, recovery losses, and ionization variability in mass spectrometry.

Solubility Profile: Quantitative Data

The following data synthesizes solubility limits from major reference standards manufacturers (Cayman Chemical, MedChemExpress). Note that while Bimatoprost D5 is chemically similar to the parent, stable isotopes are high-value reagents; therefore, conservative solubility limits are often recommended to ensure complete dissolution without saturation risks.

Table 1: Solubility Limits in Common Laboratory Solvents

| Solvent | Solubility Limit (Approx.) | Molarity (Approx.) | Classification | Usage Recommendation |

| DMSO | ≥ 100 mg/mL | ~240 mM | Polar Aprotic | Primary Stock Solvent. Excellent solubilizing power; ideal for long-term frozen storage. |

| Ethanol | ≥ 50 mg/mL | ~120 mM | Polar Protic | Secondary Stock Solvent. Good for evaporation/reconstitution; less viscous than DMSO. |

| DMF | ≥ 25 mg/mL | ~60 mM | Polar Aprotic | Alternative to DMSO; use if DMSO interferes with specific assays. |

| Acetonitrile | ~3 mg/mL | ~7 mM | Polar Aprotic | Working Solution Solvent. Common component of LC mobile phases; lower solubility limit requires care. |

| PBS (pH 7.2) | ~0.3 mg/mL | ~0.7 mM | Aqueous Buffer | Poor Solubility. Only use for final dilution steps immediately prior to analysis. |

Critical Insight: While DMSO offers the highest solubility, it is hygroscopic.[3] Absorbed water can catalyze degradation or alter concentration. Always use anhydrous, fresh DMSO for primary stocks.

Protocol: Preparation of Stock & Working Solutions

This protocol is designed to maximize stability and precision. It employs a "Self-Validating" approach where visual checks and gravimetric verification ensure accuracy.

Phase A: Primary Stock Solution (1 mg/mL or 10 mM)

Objective: Create a stable, high-concentration master stock. Solvent: Anhydrous DMSO or Ethanol.

-

Equilibration: Allow the Bimatoprost D5 vial to reach room temperature (20-25°C) before opening. Reason: Prevents condensation of atmospheric moisture inside the cold vial.

-

Solvent Addition: Add the calculated volume of Anhydrous DMSO to the product vial to achieve the target concentration (e.g., 1 mg/mL).

-

Calculation:

-

-

Dissolution: Vortex gently for 30-60 seconds. Inspect visually against a dark background. The solution must be crystal-clear.

-

Aliquot & Storage: Divide into small aliquots (e.g., 50 µL) in amber glass vials with Teflon-lined caps. Purge headspace with Argon or Nitrogen gas.

-

Storage Condition: Store at -80°C (stable for ~6 months) or -20°C (stable for ~1 month).

Phase B: Working Standard Preparation (Daily Use)

Objective: Dilute stock for spiking into biological matrices. Solvent: Methanol or Acetonitrile (LC-MS grade).

-

Thaw: Thaw one aliquot of Primary Stock. Vortex immediately.

-

Intermediate Dilution: Dilute the stock 1:100 or 1:1000 into Methanol/Acetonitrile.

-

Note: Avoid diluting directly into 100% water, as the compound may precipitate or adsorb to plastic surfaces due to lipophilicity.

-

-

Matrix Spiking: Add the Working Standard to your biological samples (plasma, humor, etc.) before extraction to account for recovery losses.

Visualizing the Workflow

The following diagrams illustrate the logical flow of handling Bimatoprost D5, ensuring scientific rigor from storage to analysis.

Diagram 1: Solubility & Stock Preparation Workflow

Caption: Step-by-step workflow for preparing stable Bimatoprost D5 stock solutions, emphasizing moisture control.

Diagram 2: LC-MS/MS Internal Standard Integration

Caption: Integration of Bimatoprost D5 into bioanalysis. Spiking pre-extraction allows the IS to track extraction efficiency.

Stability & Storage Mechanisms

Understanding the degradation pathways is essential for maintaining the integrity of your internal standard.

-

Hydrolysis: Bimatoprost contains an amide bond and an ester-like side chain structure. In aqueous solutions (especially at non-neutral pH), these bonds are susceptible to hydrolysis, converting the molecule to its free acid form (Bimatoprost acid).

-

Prevention: Store stocks in organic solvents (DMSO/Ethanol).[4] Aqueous working solutions should be prepared fresh daily (discard after 24 hours).

-

-

Transesterification: In the presence of alcohols (methanol/ethanol), transesterification can occur over long periods if the solution is acidic or basic.

-

Prevention: Store at -20°C or -80°C to kinetically inhibit these reactions.

-

-

Isotopic Exchange: While deuterium on the carbon backbone is generally stable, exposure to extreme pH or protic solvents at high temperatures could theoretically promote exchange, though this is rare for the specific labeling positions of Bimatoprost D5.

-

Prevention: Avoid strong acids/bases in stock solutions.

-

References

-

Cayman Chemical. Bimatoprost Product Information & Solubility Data. Retrieved from .

-

MedChemExpress. Bimatoprost-d5 Datasheet & Solubility. Retrieved from .

-

National Center for Biotechnology Information. PubChem Compound Summary for Bimatoprost. Retrieved from .

-

Toronto Research Chemicals. Bimatoprost D5 Product Overview. Retrieved from .

-

U.S. Food and Drug Administration (FDA). Lumigan (Bimatoprost Ophthalmic Solution) Prescribing Information. Retrieved from .

Sources

Methodological & Application

Quantitative Analysis of Bimatoprost in Plasma via LC-MS/MS using Bimatoprost-d5

[1]

Introduction & Scope

Bimatoprost is a synthetic prostamide analog with potent ocular hypotensive activity, widely used for the treatment of glaucoma and ocular hypertension.[1] While its primary delivery is topical (ophthalmic solution), systemic absorption occurs via the nasolacrimal duct, necessitating sensitive plasma quantification to assess systemic exposure and potential side effects.

Quantifying Bimatoprost in plasma presents two significant bioanalytical challenges:

-

Ultra-Trace Concentrations: Systemic levels often peak in the low pg/mL range (

pg/mL following typical ocular dosing). -

Matrix Complexity: Plasma phospholipids significantly suppress electrospray ionization (ESI) efficiency for hydrophobic analytes.

This Application Note details a robust, self-validating LC-MS/MS protocol utilizing Bimatoprost-d5 as an internal standard (IS). The use of a deuterated IS is non-negotiable for this assay to compensate for variable recovery during Liquid-Liquid Extraction (LLE) and to normalize matrix-induced ionization suppression.

Scientific Mechanism: The Role of Bimatoprost-d5

To ensure data integrity, this method relies on the principle of Stable Isotope Dilution . Bimatoprost-d5 differs from the analyte only by the presence of five deuterium atoms.

-

Co-Elution: The IS co-elutes (or elutes with negligible shift) with Bimatoprost, ensuring it experiences the exact same matrix environment at the moment of ionization.

-

Compensation Loop: Any signal loss due to phospholipid suppression affects both the analyte and the IS equally. The ratio of their peak areas remains constant, preserving quantitative accuracy.

Diagram 1: Internal Standard Logic & Compensation

Caption: The self-correcting logic of Stable Isotope Dilution. Variations in extraction recovery and ionization efficiency are nullified by ratio-metric quantification.

Materials & Reagents

-

Analyte: Bimatoprost (Reference Standard, >99% purity).

-

Internal Standard: Bimatoprost-d5 (Pentadeuterated, >98% isotopic purity).

-

Solvents: Methyl tert-butyl ether (MTBE) (HPLC Grade), Acetonitrile (LC-MS Grade), Formic Acid, Ammonium Acetate.

-

Matrix: Drug-free Human Plasma (K2EDTA).

-

Consumables: 2 mL Polypropylene tubes (Low-binding), 96-well collection plates.

Experimental Protocol

Standard & QC Preparation[1]

-

Stock Solutions: Prepare 1 mg/mL stocks of Bimatoprost and Bimatoprost-d5 in Methanol. Store at -20°C.

-

Working Standard (WS): Serially dilute Bimatoprost stock in 50:50 Methanol:Water to create a curve range of 5.0 pg/mL to 1000 pg/mL .

-

IS Working Solution: Dilute Bimatoprost-d5 to a fixed concentration of 2 ng/mL .

Sample Preparation (Liquid-Liquid Extraction)

LLE is selected over Solid Phase Extraction (SPE) for this protocol to maximize cost-efficiency while effectively removing proteins and salts. MTBE is the solvent of choice due to its high extraction efficiency for prostaglandins and formation of a clean upper organic layer.

Step-by-Step Workflow:

-

Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

-

Spike IS: Add 20 µL of Bimatoprost-d5 Working Solution. Vortex gently (10 sec).

-

Buffer: Add 200 µL of 0.1% Formic Acid in water (acidification protonates the analyte, improving partition into organic phase).

-

Extract: Add 1.5 mL of MTBE .

-

Agitate: Shake on a reciprocating shaker for 15 minutes at high speed.

-

Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional but recommended to prevent aqueous contamination). Decant the top organic layer into a clean glass tube.

-

Dry: Evaporate the organic solvent to dryness under a stream of Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase (60:40 A:B). Vortex well.

-

Clarify: Centrifuge at 10,000 x g for 5 min to pellet any particulates before injection.

Diagram 2: Extraction Workflow

Caption: Critical path for plasma cleanup. The acidification step (Step 2) is vital for driving the carboxylic acid/amide analyte into the organic phase.

LC-MS/MS Conditions[3]

Chromatography (LC):

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: Kinetex Biphenyl or C18, 100 x 2.1 mm, 2.6 µm (Phenomenex). Note: Biphenyl phases often provide better selectivity for isomeric prostaglandins.

-

Mobile Phase A: 5 mM Ammonium Acetate + 0.02% Formic Acid in Water.[2][3]

-

Mobile Phase B: Acetonitrile + 0.02% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30 | Initial Hold |

| 1.0 | 30 | Loading |

| 4.0 | 95 | Elution |

| 5.5 | 95 | Wash |

| 5.6 | 30 | Re-equilibration |

| 7.5 | 30 | End of Run |

Mass Spectrometry (MS):

-

Source: ESI Positive Mode (Prostaglandin amides ionize well in positive mode).

-

Spray Voltage: 4500 V.

-

Temperature: 500°C.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Role |

| Bimatoprost | 416.3 | 362.3 | 30 | 22 | Quantifier |

| Bimatoprost | 416.3 | 344.3 | 30 | 28 | Qualifier |

| Bimatoprost-d5 | 421.3 | 367.3 | 30 | 22 | Internal Standard |

Note: The transition 416 -> 362 corresponds to the loss of 3 water molecules (

Validation Strategy (FDA/EMA Compliance)

To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance, 2018), the following parameters must be assessed:

-

Selectivity: Analyze 6 lots of blank plasma. There must be no interference >20% of the LLOQ at the retention time of Bimatoprost.

-

Linearity: The calibration curve (

pg/mL) must have an -

Accuracy & Precision:

-

Intra-day and Inter-day precision (%CV) must be

(20% at LLOQ). -

Accuracy must be within

of nominal (20% at LLOQ).

-

-

Matrix Effect: Calculate the Matrix Factor (MF) by comparing peak areas of post-extraction spiked blanks vs. neat solution standards. The IS-normalized MF should be close to 1.0.

-

Recovery: Compare pre-extraction spike vs. post-extraction spike. Target recovery > 70% is desirable for sensitivity.

Expert Troubleshooting & Insights

-

Adsorption Issues: Bimatoprost is lipophilic and can stick to glass surfaces. Always use polypropylene tubes for preparation. If using glass autosampler vials, ensure they are silanized or use plastic inserts.

-

Isomer Separation: Prostaglandins often have isomers (e.g., 15-epimers). Ensure your LC gradient is shallow enough around the elution time (3-5 min) to resolve Bimatoprost from potential endogenous isobaric interferences.

-

Carryover: Due to the high organic wash (95% B), carryover is usually minimal. However, if observing carryover, switch the needle wash solvent to 50:50 Methanol:Isopropanol + 0.1% Formic Acid.

References

-

US Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry. [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

-

PubChem. (n.d.). Bimatoprost Compound Summary.[6] National Library of Medicine. [Link]

-

Attwa, M. W., et al. (2016). High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. International Journal of Molecular Sciences. [Link]

Application Notes & Protocols for the Use of Bimatoprost D5 in Pharmacokinetic Studies

Abstract

This comprehensive guide details a robust protocol for the quantitative analysis of Bimatoprost in biological matrices, specifically plasma, for pharmacokinetic (PK) studies. It outlines the use of Bimatoprost D5, a deuterated analog, as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The methodologies described herein are designed to meet the stringent requirements for bioanalytical method validation set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity, accuracy, and reproducibility.

Introduction: The Rationale for a Deuterated Internal Standard in Bimatoprost PK Studies

Bimatoprost is a potent prostaglandin F2α analog used therapeutically to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[1][2] Following topical ocular administration, Bimatoprost is absorbed systemically, but concentrations in the blood are typically very low, often peaking within 10 minutes and falling below the limit of detection (0.025 ng/mL) within 1.5 hours.[3][4][5] The drug exhibits a short elimination half-life of approximately 45 minutes and is extensively metabolized.[1][3] These pharmacokinetic properties present a significant bioanalytical challenge, demanding a highly sensitive and specific quantification method to accurately characterize its systemic exposure.

To address these challenges, the principle of isotope dilution mass spectrometry (IDMS) is employed. This technique is the gold standard for quantitative bioanalysis.[6] By introducing a known quantity of a stable isotope-labeled internal standard at the very beginning of sample processing, it is possible to correct for variability at every stage of the analytical workflow.

Bimatoprost D5 is the ideal internal standard for this application.[7][8] As a deuterated analog, it is chemically identical to Bimatoprost, ensuring it behaves in the same manner during sample extraction, chromatography, and ionization.[9][10] However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.[6] This co-eluting, mass-differentiated pairing provides the most effective means to normalize for sample loss during preparation and for matrix-induced variations in ionization efficiency, thereby ensuring the highest degree of accuracy and precision in the final data.[6][10][11]

Regulatory Adherence and Method Validation

The protocols described are designed to be validated in accordance with the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation, which has been adopted by major regulatory agencies including the FDA and EMA.[12][13][14] A bioanalytical method must be rigorously validated to demonstrate that it is suitable for its intended purpose, providing reliable data for regulatory submissions.[15][16][17] Key validation parameters include accuracy, precision, selectivity, sensitivity, stability, and matrix effect.[15][18]

Experimental Workflow Overview

The overall process for determining the pharmacokinetic profile of Bimatoprost involves several key stages, from the collection of biological samples to the final data analysis. This workflow is designed to ensure sample integrity and generate high-quality, reproducible data.

Materials and Reagents

-

Reference Standards: Bimatoprost (analytical grade), Bimatoprost D5 (isotopic purity >98%).[7]

-

Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant).

-

Solvents (HPLC or Optima grade): Methanol, Acetonitrile, Water, Isopropanol.

-

Reagents: Formic acid, Ammonium acetate.

-

Extraction Supplies: Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL).

-

Labware: Calibrated pipettes, polypropylene microcentrifuge tubes, 96-well plates, autosampler vials.

-

Instrumentation: Liquid Chromatography system coupled to a triple quadrupole Mass Spectrometer (LC-MS/MS).

Detailed Experimental Protocols

Protocol 1: Preparation of Calibration and Quality Control Samples

The accuracy of the study hinges on the precise preparation of calibration curve (CC) and quality control (QC) samples.

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Bimatoprost and Bimatoprost D5 in methanol to create primary stock solutions. Store at -20°C.

-

Working Solutions: Prepare serial dilutions of the Bimatoprost stock solution in 50:50 Methanol:Water to create working solutions for CCs and QCs. Prepare a separate working solution for the Bimatoprost D5 internal standard (e.g., at 100 ng/mL).

-

Spiking:

-

To prepare CC and QC samples, add a small volume (e.g., 10 µL) of the appropriate Bimatoprost working solution to a known volume (e.g., 190 µL) of blank human plasma.[19]

-

The final concentration range for the calibration curve should bracket the expected in-vivo concentrations. A typical range for Bimatoprost could be 0.025 ng/mL (as the Lower Limit of Quantification, LLOQ) to 10 ng/mL.

-

Prepare QC samples at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC.

-

-

Storage: Vortex all prepared CC and QC samples gently and store them alongside the study samples at -80°C.

Protocol 2: Biological Sample Collection and Handling

Proper sample handling is critical to prevent analyte degradation and ensure data integrity.

-

Collection: Collect whole blood samples from study subjects at predetermined time points post-dose into tubes containing K2EDTA anticoagulant.

-

Processing: Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

-

Aliquoting: Immediately transfer the resulting plasma into clearly labeled polypropylene tubes.

-

Storage: Snap-freeze the plasma aliquots and store them at -80°C until analysis.[20] Avoid repeated freeze-thaw cycles.

Protocol 3: Solid-Phase Extraction (SPE) of Bimatoprost from Plasma

SPE is a highly effective technique for extracting and concentrating prostaglandins and their analogs from complex biological matrices.[21][22]

Step-by-Step SPE Procedure:

-

Sample Pre-treatment: Thaw plasma samples, CCs, and QCs on ice. To 100 µL of each sample in a microcentrifuge tube, add 10 µL of the Bimatoprost D5 working solution. Vortex briefly. Add 200 µL of 2% formic acid in water to acidify the sample, which ensures the acidic prostaglandin analog is in a neutral state and will retain effectively on the C18 sorbent.[21]

-

SPE Cartridge Conditioning: Place C18 SPE cartridges on a vacuum manifold. Condition the sorbent by passing 1 mL of Methanol, followed by 1 mL of water. Do not allow the cartridge to go dry. This step activates the C18 stationary phase.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Apply a gentle vacuum to pull the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).

-

Washing: Wash the cartridge with 1 mL of 10% Methanol in water. This step removes polar interferences (like salts and proteins) while the analyte of interest remains bound to the sorbent.

-

Elution: Elute Bimatoprost and Bimatoprost D5 from the cartridge by passing 1 mL of Methanol into a clean collection tube or 96-well plate.

-

Dry-Down and Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a mobile-phase-compatible solvent (e.g., 50:50 Acetonitrile:Water) for injection into the LC-MS/MS system.

Protocol 4: LC-MS/MS Instrumental Analysis

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

| Parameter | Typical Condition | Rationale |

| LC Column | C18 or Biphenyl, e.g., 2.1 x 50 mm, <3 µm | Provides good reversed-phase retention and separation for prostaglandin analogs.[23] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes better peak shape and ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |

| Gradient | Start at 30% B, ramp to 95% B, hold, re-equilibrate | Optimized to elute the analyte with a sharp peak and separate it from matrix components. |

| Flow Rate | 0.4 mL/min | Typical for analytical scale LC columns. |

| Injection Volume | 5-10 µL | Balances sensitivity with on-column loading. |

| Ionization Source | Electrospray Ionization (ESI) | Standard for polar molecules like Bimatoprost. |

| Polarity | Negative | Prostaglandins readily deprotonate at the carboxylic acid group (or in this case, show strong signal as an [M-H]- or formate adduct). |

| MRM Transitions | Bimatoprost: Q1: 416.3 -> Q3: 235.2Bimatoprost D5: Q1: 421.3 -> Q3: 240.2 | Specific precursor-to-product ion transitions for confident quantification. The +5 Da shift in both precursor and product ions for Bimatoprost D5 confirms its identity and prevents crosstalk. |

| MS Temperatures | Source/Gas: Optimized for instrument | Critical for efficient desolvation and ionization. |

Bioanalytical Method Validation Summary

The developed method must undergo a full validation to ensure it is fit-for-purpose. The table below summarizes the key validation experiments and typical acceptance criteria based on FDA and EMA guidelines.[15][17]

| Validation Parameter | Purpose | Acceptance Criteria |

| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |

| Calibration Curve | To demonstrate the relationship between instrument response and concentration over the analytical range. | At least 6 non-zero standards. r² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value and the degree of scatter. | Three runs with QC samples at four levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |

| Matrix Effect | To assess the impact of matrix components on analyte ionization (suppression or enhancement). | The CV of the IS-normalized matrix factor calculated from at least 6 lots of blank matrix should be ≤15%. |

| Recovery | To evaluate the efficiency of the extraction process. | The recovery of the analyte does not need to be 100%, but it should be consistent, precise, and reproducible. |

| Stability | To ensure the analyte is stable throughout the entire sample lifecycle. | Freeze-thaw, short-term (bench-top), long-term, and stock solution stability must be demonstrated. Analyte concentration should be within ±15% of the baseline value. |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of Bimatoprost in plasma using Bimatoprost D5 as an internal standard. The combination of a robust solid-phase extraction method and a sensitive LC-MS/MS analysis, all performed within a framework of rigorous regulatory validation, ensures the generation of high-quality pharmacokinetic data. This methodology is critical for accurately assessing the systemic exposure of Bimatoprost in both preclinical and clinical drug development, supporting key decisions regarding safety and efficacy.

References

-

Drugs.com. (2025, December 18). Bimatoprost Ophthalmic Solution: Package Insert / Prescribing Info / MOA. Available at: [Link]

-

Wikipedia. (n.d.). Bimatoprost. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

-

European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Available at: [Link]

-

DrugBank. (2018, November 26). Bimatoprost. Available at: [Link]

-

Olorunfemi, O. et al. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available at: [Link]

-

European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]

-

ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. Available at: [Link]

-

Bioanalysis Zone. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

-

Bioanalysis. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Available at: [Link]

-

European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Available at: [Link]

-

U.S. Food and Drug Administration. (n.d.). Lumigan (bimatoprost) ophthalmic solution label. Available at: [Link]

-

Welsh, T. N., et al. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins, Leukotrienes and Essential Fatty Acids, 83(4), 304-310. Available at: [Link]

-

YouTube. (2024, November 24). PHARMACOLOGY OF Bimatoprost Lumigan, Latisse; Overview, Pharmacokinetics, Uses, Mechanism of action. Available at: [Link]

-

Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available at: [Link]

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

-

U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

-

Georgiev, T., et al. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of Medical Biochemistry, 40(1), 3-11. Available at: [Link]

-

De Gruyter. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-prostaglandin f2 alpha. Available at: [Link]

-

ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Available at: [Link]

-

Biomedical and Environmental Sciences. (2019, April 5). Bioequivalence Assessment of Topical Ophthalmic Drugs Using Sparse Sampling Pharmacokinetics Data. Available at: [Link]

-

Sasaki, H., et al. (1997). In Vivo Ocular Pharmacokinetic Model for Designing Dosage Schedules and Formulations of Ophthalmic Drugs in Human. Acta Medica Nagasakiensia, 42, 45-50. Available at: [Link]

-

University of Eastern Finland. (2020, September 16). Pharmacokinetic and methodological insights into ocular drug development. Available at: [Link]

-

ONdrugDelivery. (2022, March 14). PHARMACOKINETIC MODELS: INDISPENSABLE TOOLS FOR OPHTHALMIC DRUG DEVELOPMENT. Available at: [Link]

-

PubMed. (2021, January 26). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Available at: [Link]

-

Cambridge Bioscience. (n.d.). Bimatoprost-d5 - MedChem Express. Available at: [Link]

-

Journal of Medical Biochemistry. (2020, July 11). PHASE SEPARATION LIQUID-LIQUID EXTRACTION FOR THE QUANTIFICATION OF 8-ISO-PROSTAGLANDIN F2 ALPHA IN HUMAN PLASMA BY LC-MS/MS. Available at: [Link]

-

Center for Research on Complex Generics. (n.d.). Bioequivalence Requirements for Ophthalmic Products: CMC and Clinical/Pharmacokinetic Considerations. Available at: [Link]

-

ResearchGate. (2020, July 20). (PDF) Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Available at: [Link]

-

The Serhan Laboratory. (n.d.). Specialized Pro-Resolving Mediators and Eicosanoids: A Preferred Solid-Phase Extraction Protocol from Tissues and Biological. Available at: [Link]

-

ResearchGate. (2025, August 10). Optimisation of an extraction method for the determination of prostaglandin E-2 in plasma using experimental design and liquid chromatography tandem mass spectrometry. Available at: [Link]

-

Chemignition Laboratory. (2025, January 10). Bimatoprost : Structure, Properties, Pharmacology, and Safety. Available at: [Link]

-

MDPI. (2016, February 6). High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. Available at: [Link]

-

ResearchGate. (2011, July 8). (PDF) Development and Validation of RP-HPLC Method for Estimation of Bimatoprost in Pharmaceutical Dosage Forms. Available at: [Link]

-

Investigative Ophthalmology & Visual Science. (2002). Systemic Pharmacokinetics of Bimatoprost 0.03% Solution Following Once Daily Ocular Dosing In Normal, Healthy Subjects. Available at: [Link]

-

ResearchGate. (2025, October 16). (PDF) High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract. Available at: [Link]

-

ClinicalTrials.Veeva. (2013, August 30). Safety and Pharmacokinetics Study of New Formulation of Bimatoprost in Patients With Alopecia. Available at: [Link]

Sources

- 1. Bimatoprost - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. drugs.com [drugs.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Bimatoprost-d5 - MedChem Express [bioscience.co.uk]

- 9. resolvemass.ca [resolvemass.ca]

- 10. resolvemass.ca [resolvemass.ca]

- 11. texilajournal.com [texilajournal.com]

- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 15. resolvemass.ca [resolvemass.ca]

- 16. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 19. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

- 21. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. arborassays.com [arborassays.com]

- 23. mdpi.com [mdpi.com]

Application Note: High-Sensitivity Quantitation of Bimatoprost in Ocular Matrices Using Bimatoprost-d5

Topic: Bimatoprost D5 for Mass Spectrometry-Based Bioanalysis Content Type: Detailed Application Note & Protocol Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals.

Abstract

This application note details a validated, high-sensitivity LC-MS/MS workflow for the quantification of Bimatoprost (Lumigan®) in complex biological matrices (aqueous humor, plasma, and corneal tissue). Central to this protocol is the strategic application of Bimatoprost-d5 , a deuterated internal standard (IS), to correct for the significant matrix effects and ionization suppression inherent in ocular bioanalysis. This guide moves beyond generic steps, offering a mechanistic rationale for extraction choices, chromatographic separation of metabolites, and rigorous self-validating quality controls compliant with FDA Bioanalytical Method Validation (BMV) guidelines.

Introduction: The Bioanalytical Challenge

Bimatoprost is a synthetic prostamide analog used to lower intraocular pressure (IOP) and treat hypotrichosis.[1] Its bioanalysis presents three distinct challenges:

-

Low Physiological Concentrations: Therapeutic levels in aqueous humor often range from 1–50 ng/mL, requiring high-sensitivity instrumentation.

-

Isomerization & Metabolism: Bimatoprost is an amide prodrug that hydrolyzes to Bimatoprost Free Acid (17-phenyl trinor PGF2

). The method must chromatographically resolve the parent from the acid metabolite to prevent cross-interference, although they differ in mass. -

Adsorption: Prostaglandin analogs are highly lipophilic and prone to non-specific binding to plasticware, necessitating specific solvent handling.

The Role of Bimatoprost-d5: Using a structural analog (e.g., Latanoprost) as an IS is insufficient for regulated assays due to differential ionization efficiencies. Bimatoprost-d5 (specifically labeled on the phenyl ring) is the gold standard. It co-elutes with the analyte, experiencing the exact same matrix suppression and recovery losses, thereby providing a true normalization of the quantitative data.

Chemical & Physical Properties[2][3]

| Property | Analyte: Bimatoprost | Internal Standard: Bimatoprost-d5 |

| CAS Number | 155206-00-1 | 1189686-21-8 (Generic) |

| Molecular Formula | ||

| Molecular Weight | 415.57 g/mol | 420.60 g/mol |

| Precursor Ion | 416.3 | 421.3 |

| Key Product Ion | 262.1 (Loss of ethyl amide chain + | 267.1 (Retains d5-phenyl ring) |

| Solubility | Soluble in Methanol, DMSO, Ethanol | Soluble in Methanol, DMSO, Ethanol |

| pKa | ~12 (Amide) | ~12 (Amide) |

Critical Note on IS Selection: Ensure your Bimatoprost-d5 is labeled on the phenyl ring or the upper alkyl chain , not the ethyl-amide tail. If the label is on the ethyl-amide tail, the primary fragmentation (loss of the tail) will result in a product ion identical to the non-labeled analyte (m/z 262), causing "cross-talk" and invalidating the assay.

Method Development Strategy

Sample Preparation Logic: LLE vs. SPE

While Solid Phase Extraction (SPE) is automatable, Liquid-Liquid Extraction (LLE) is superior for Bimatoprost in ocular fluids.

-

Why? Ocular matrices (aqueous humor) are small volume (50–100

L). LLE with Methyl tert-butyl ether (MTBE) provides high recovery (>85%) of the lipophilic Bimatoprost while leaving behind polar proteins and salts that cause ion suppression.

Chromatography: Separating the Metabolite

Bimatoprost Acid is more polar than Bimatoprost. A Biphenyl or C18 column is required.

-

Gradient Strategy: Start with low organic (e.g., 25% B) to elute polar interferences, then ramp to 90% B. Bimatoprost Acid will elute before Bimatoprost. Baseline separation is critical to ensure the acidic metabolite does not suppress the ionization of the parent drug.

Detailed Experimental Protocol

Reagents & Standards[1][4][5][6]

-

Stock Solution: 1 mg/mL Bimatoprost in Methanol (store at -80°C).

-

IS Stock: 100

g/mL Bimatoprost-d5 in Methanol. -

Working IS: Dilute to 10 ng/mL in 50:50 Methanol:Water.

-

Extraction Solvent: MTBE (Methyl tert-butyl ether).

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation Workflow (LLE)

-

Thawing: Thaw biological samples (Plasma/Aqueous Humor) on ice.

-

Aliquot: Transfer 50

L of sample into a 1.5 mL polypropylene tube (low-binding). -

IS Addition: Add 20